PEG4 Linker Length vs. PEG2: Functional Degradation Activity Binary Outcome in Decoy Nucleic Acid PROTACs
In a direct comparative study of decoy nucleic acid-based PROTACs targeting estrogen receptor α (ERα), the PEG2-linked construct LCL-ER(dec)-P2 exhibited no detectable ERα degradation activity, whereas the PEG4-linked construct LCL-ER(dec)-P4 retained substantial degradation capacity. [1] This binary functional outcome occurred despite both constructs displaying comparable ERα binding affinity, with IC50 values ranging from 30-50 nM regardless of linker length. [1] The findings underscore that linker length in this PROTAC scaffold is not merely an optimization parameter but a functional prerequisite for degradation activity, with PEG4 representing the minimal effective PEG length under the tested conditions. [1]
| Evidence Dimension | ERα degradation activity in PROTAC constructs |
|---|---|
| Target Compound Data | PEG4-linked PROTAC (LCL-ER(dec)-P4) retains degradation activity (quantitative degradation level not numerically specified in source abstract) |
| Comparator Or Baseline | PEG2-linked PROTAC (LCL-ER(dec)-P2) |
| Quantified Difference | PEG2 variant: no detectable ERα degradation activity; PEG4 variant: retains degradation activity — binary functional difference |
| Conditions | Decoy nucleic acid PROTAC system targeting ERα; Western blotting for degradation assessment; binding affinity measured via competitive binding assay (IC50 30-50 nM for both constructs) |
Why This Matters
This direct comparative evidence demonstrates that PEG4 linker length is functionally non-substitutable with PEG2 in this PROTAC context—procurement of Hydroxy-PEG4-C2-nitrile specifically enables the PEG4 spatial separation geometry required for productive ternary complex formation, whereas shorter PEG2 linkers may yield inactive PROTACs despite identical binding affinity.
- [1] Demizu Y, et al. Development of decoy nucleic acid-type PROTACs targeting estrogen receptor α. MEDCHEM NEWS. 2023;33(2):24-52. View Source
